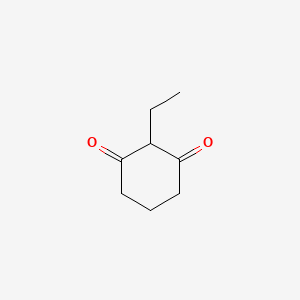

2-Ethylcyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYSZLTXXOKQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylcyclohexane 1,3 Dione and Analogous Cyclic 1,3 Diketones

Foundational Approaches to Cyclohexane-1,3-dione Core Structures

The construction of the fundamental cyclohexane-1,3-dione framework has been achieved through several reliable and adaptable methods. These foundational approaches are critical for accessing the core structure, which can then be further functionalized.

Regioselective Michael-Claisen Condensation Processes for 2-Substituted Cyclohexane-1,3-diones

A prominent and highly effective method for synthesizing substituted cyclohexane-1,3-dione derivatives is the regioselective, consecutive Michael-Claisen condensation. google.comorganic-chemistry.orgresearchgate.net This process typically involves the reaction of an enolate, generated from a ketone like acetone (B3395972) or its derivatives, with an α,β-unsaturated ester. google.com The reaction proceeds via a Michael addition, followed by an intramolecular Claisen (or Dieckmann) cyclization to form the six-membered diketone ring. organic-chemistry.orgopenstax.orglibretexts.org

Researchers have successfully synthesized cyclohexane-1,3-dione derivatives from unreactive acetone through this consecutive process, overcoming previous challenges where such reactions would yield complex mixtures. organic-chemistry.orgresearchgate.net A key aspect of this methodology is the remarkable regioselectivity observed in the initial Michael addition, which is then followed by the Claisen cyclization. organic-chemistry.orgresearchgate.net The choice of base and reaction conditions is crucial for controlling the reaction pathway and minimizing by-product formation. For instance, using sodium hydride (NaH) at low temperatures (–10 °C to 0 °C) has proven effective in preparing the acetone enolate, leading to satisfactory yields of the desired products. organic-chemistry.org

This methodology has demonstrated broad applicability with various acetone derivatives and unsaturated compounds, highlighting its utility in generating a diverse range of substituted cyclohexane-1,3-diones. google.comorganic-chemistry.org The process has also been shown to be scalable, with successful syntheses conducted on a 20-gram scale, underscoring its potential for industrial applications. organic-chemistry.orgresearchgate.net

| Reactants | Base | Conditions | Product | Yield | Reference |

| Acetone, Ethyl acrylate (B77674) | NaH | Toluene (B28343), 0°C to RT | 4-(2-ethoxycarbonylethyl)cyclohexane-1,3-dione | - | google.com |

| Ethyl methyl ketone, Ethyl acrylate | NaH | Toluene, 0°C | 4-methylcyclohexane-1,3-dione | - | google.com |

| Substituted Acetones, α,β-unsaturated esters | NaH | Neat or Solvent, –10 °C to 0 °C | Substituted Cyclohexane-1,3-dione Derivatives | Satisfactory | organic-chemistry.org |

Enzymatic Catalysis in the Construction of Cyclohexane-1,3-dione Frameworks

Biocatalysis has emerged as a powerful and environmentally friendly approach for constructing chiral building blocks, including those derived from cyclic 1,3-diketones. researchgate.net While the direct enzymatic construction of the cyclohexane-1,3-dione framework itself is less commonly detailed, enzymatic methods are extensively used in the desymmetrization of meso-1,3-diketones to create chiral derivatives. researchgate.net For example, chiral phosphoric acid-catalyzed desymmetrization through imine condensation provides efficient access to cyclic β-enaminones bearing a remote β-stereogenic center in excellent yields and enantioselectivities. researchgate.net

Furthermore, iridium-catalyzed hydrogenative desymmetrization of cyclic α,α-disubstituted 1,3-diketones yields mono-reduced products with high enantio- and diastereoselectivities. researchgate.net These methods showcase the potential of catalysis, including biocatalysis, to produce stereochemically complex molecules from simple cyclic diketone precursors, offering a practical route to single stereoisomeric forms. researchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency in Cyclohexane-1,3-dione Production

The consecutive Michael-Claisen condensation is frequently performed as a one-pot reaction. google.com For example, the synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester can be achieved in a one-pot reaction starting from acetone and ethyl acrylate using a strong base like sodium hydride in toluene. google.com This approach has been successfully applied to produce various substituted cyclohexane-1,3-diones in gram scale with high yields. google.com The development of these one-pot protocols represents a significant advancement, providing a convenient, inexpensive, and efficient route to these valuable intermediates which are pivotal in the synthesis of numerous biologically active compounds. google.comgoogle.com

| Starting Materials | Reagents | Product | Scale | Key Feature | Reference |

| Acetone, Ethyl acrylate | NaH, Toluene | 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester | Gram scale | One-pot, high yield | google.com |

| Substituted Acetone, α,β-unsaturated esters | NaH | Substituted cyclohexane-1,3-diones | - | Facile, atom economy | google.comgoogle.com |

Advanced Functionalization and Derivatization Strategies of 2-Ethylcyclohexane-1,3-dione

Once the this compound core is synthesized, it serves as a versatile platform for further molecular elaboration. Advanced functionalization strategies focus on introducing additional substituents with high chemo- and stereoselectivity.

C-Selective Alkylation of 2-Substituted Cyclohexane-1,3-diones with Unactivated Electrophiles

The direct alkylation of 2-substituted cyclohexane-1,3-diones, such as the 2-methyl analogue, presents a significant challenge. While alkylation with activated sp3 electrophiles (e.g., methyl iodide, allyl bromide) is generally efficient, reactions with unactivated sp3 electrophiles often lead to preferential O-alkylation, limiting the synthetic utility. nih.gov This issue arises from the ambident nucleophilic character of the enolate intermediate.

To overcome this, a method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles has been developed. nih.gov This strategy involves the conversion of the diketone to a ketodimethyl hydrazone derivative. This modification directs the alkylation to the C2 position. Subsequent deprotection of the hydrazone regenerates the dione (B5365651) functionality, affording the desired 2,2-dialkylcyclohexane-1,3-dione in high yield. nih.gov This protocol has been demonstrated to be practical and scalable, providing a valuable route to "quaternized" cyclohexane (B81311) building blocks that are crucial in natural product synthesis. nih.govresearchgate.net

| Substrate Derivative | Electrophile Type | Key Transformation | Outcome | Reference |

| Ketodimethyl hydrazone of 2-methylcyclohexane-1,3-dione | Unactivated sp3 electrophiles | Alkylation and subsequent deprotection | High-yielding C-selective alkylation | nih.gov |

Stereoselective Introduction of Additional Stereocenters

The creation of new stereocenters on the cyclohexane-1,3-dione scaffold is of paramount importance for the synthesis of complex, biologically active molecules. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these transformations. mdpi.com

One notable example is the Robinson annulation, which uses a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone in a cyclohexane ring via a Michael addition followed by an aldol (B89426) condensation. wikipedia.org The Wieland-Miescher ketone, a product of the Robinson annulation of 2-methylcyclohexane-1,3-dione and methyl vinyl ketone, can be synthesized enantiopure using proline catalysis. wikipedia.org

Furthermore, organocatalytic domino or cascade reactions provide an efficient means to construct fully substituted cyclohexanes with multiple contiguous stereocenters. nih.gov For instance, a highly stereoselective one-pot procedure involving an enantioselective Michael addition followed by a domino Michael–Knoenvenagel-type 1,2-addition sequence can generate cyclohexanes bearing five contiguous stereogenic centers with excellent diastereoselectivities and enantioselectivities. nih.gov Asymmetric desymmetrization of prochiral 1,3-diketones is another versatile strategy for generating enantioenriched compounds with multiple stereogenic centers. nih.gov These advanced methods allow for the precise, stereoselective construction of complex molecular architectures from relatively simple cyclic 1,3-dione precursors. mdpi.comnih.gov

Synthesis of Spirocyclopropane Derivatives from 1,3-Cyclohexanediones

The construction of spirocyclopropane moieties on cyclic 1,3-dione scaffolds represents a significant transformation in organic synthesis, yielding highly strained and synthetically versatile building blocks. libretexts.org These structures are prevalent in numerous bioactive natural products. nih.gov The primary methods for cyclopropanation of the exocyclic double bond of a precursor, such as a 2-alkylidene-1,3-cyclohexanedione, involve the reaction of carbenes or carbenoids. libretexts.org

Common strategies for generating the cyclopropane (B1198618) ring include:

The Simmons-Smith Reaction : This classic method utilizes a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to add a methylene (B1212753) group across a double bond. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

Reaction with Diazo Compounds : Diazo compounds, like diazomethane, can be decomposed photochemically, thermally, or with metal catalysis to generate a carbene. wikipedia.org This carbene then adds to an alkene in a concerted, stereospecific manner to form the cyclopropane. masterorganicchemistry.com Rhodium(II) complexes are often used to catalyze the reaction of diazo compounds with olefins, producing cyclopropanes with high yield and selectivity. organic-chemistry.org

Corey-Chaykovsky Reaction : This method involves the use of sulfur ylides, such as dimethylsulfoxonium methylide. It is particularly effective for the cyclopropanation of electron-deficient alkenes, which is relevant for 2-alkylidene derivatives of 1,3-cyclohexanediones. A notable example is the synthesis of a spiro[cyclopropane-1,2′-indene]-1′,3′-dione derivative, where the ylide is generated from trimethylsulfoxonium (B8643921) iodide and sodium hydride before reacting with the alkene precursor. mdpi.com

The general scheme for these transformations starts with a 2-alkylidene-1,3-cyclohexanedione, which is then subjected to a cyclopropanating agent. The choice of reagent is critical and depends on the desired substitution pattern on the cyclopropane ring.

| Method | Reagent(s) | Description | Key Features |

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Forms a zinc carbenoid (iodomethylzinc iodide) that adds a CH₂ group. wikipedia.org | Stereospecific; works well for a variety of alkenes. |

| Diazo Compound Addition | CH₂N₂ (or other diazoalkanes), often with light (hν) or a metal catalyst (e.g., Rh(II), Cu). | Generates a carbene which undergoes a [2+1] cycloaddition with the alkene. wikipedia.org | Highly efficient; catalysis allows for enantioselective versions. |

| Corey-Chaykovsky Reaction | (CH₃)₃S(O)I / Base (e.g., NaH) | Generates dimethylsulfoxonium methylide, a sulfur ylide that transfers a methylene group. mdpi.com | Particularly effective for electron-deficient alkenes (α,β-unsaturated carbonyls). |

Preparation of 2-Alkylidene and Enaminone Derivatives of Cyclohexane-1,3-dione

The C-2 position of the cyclohexane-1,3-dione ring is highly reactive, allowing for straightforward derivatization to form 2-alkylidene and enaminone structures. These derivatives are valuable intermediates in the synthesis of more complex molecules. google.comtandfonline.com

2-Alkylidene Derivatives: The synthesis of 2-alkylidene-cyclohexane-1,3-diones is typically achieved through a condensation reaction between the 1,3-dione and an aldehyde or ketone. This reaction, often a Knoevenagel-type condensation, involves the formation of a new carbon-carbon double bond at the C-2 position of the dione ring. For instance, the reaction of cyclohexane-1,3-dione with carbon disulfide in the presence of a base, followed by treatment with diiodomethane, yields 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. nih.gov Similarly, reacting 1,3-indanedione (an analogue) with a substituted benzaldehyde (B42025) in the presence of piperidine (B6355638) and acetic acid produces the corresponding 2-benzylidene derivative, which can then be used in subsequent reactions like cyclopropanation. mdpi.com

Enaminone Derivatives: Enaminones are synthesized by the condensation of β-dicarbonyl compounds, such as this compound, with primary or secondary amines. imist.ma These compounds are versatile precursors for the synthesis of various bioactive heterocyclic molecules. tandfonline.com The reaction often requires the removal of water to drive the equilibrium toward the product. imist.ma A highly efficient method involves reacting the 1,3-dione with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which serves as both a reagent and a dehydrating agent, to produce a 2-((dimethylamino)methylene) derivative. imist.ma This derivative can then react with other amines to generate a variety of enaminones. imist.ma Vinylogous acid halides derived from cyclohexane-1,3-diones have also been shown to be highly reactive and advantageous starting materials for preparing tertiary enaminones. rsc.org

| Derivative Type | Starting Materials | Typical Reagents/Conditions | Product Structure |

| 2-Alkylidene | Cyclohexane-1,3-dione, Aldehyde/Ketone | Base (e.g., piperidine) or Acid catalyst, often with azeotropic water removal. mdpi.com | C=C double bond at the C-2 position. |

| Enaminone | Cyclohexane-1,3-dione, Amine | Direct condensation (water removal) or reaction with formamide (B127407) acetals (e.g., DMF-DMA). imist.ma | A vinylogous amide system (N-C=C-C=O). |

Acylation and Other Functional Group Introductions on the 1,3-Dione System

The cyclohexane-1,3-dione framework can be readily functionalized through various reactions, most notably acylation at the C-2 position. This versatility makes it a key intermediate in the synthesis of numerous compounds, including natural products and herbicides. nih.gov

Acylation: C-acylation introduces an acyl group (R-C=O) onto the C-2 carbon of the dione ring. This reaction typically proceeds by treating the 1,3-dione with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The resulting 2-acyl-cyclohexane-1,3-diones, also known as triketones, are a class of compounds known for their potent herbicidal activity, which stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The reaction can also be facilitated by a rearrangement of an initially formed O-acylated product (a vinylogous ester) to the more stable C-acylated product, sometimes requiring a catalyst like aluminum chloride. researchgate.net

Other Functional Group Introductions: Beyond acylation, the reactive C-2 methylene group and the enolizable dicarbonyl system allow for a range of other functionalizations:

Alkylation: Treatment of the 1,3-dione with a base followed by an alkyl halide (e.g., methyl iodide) leads to C-alkylation at the C-2 position. wikipedia.org This is a fundamental method for preparing compounds like this compound itself.

Halogenation: Enaminone derivatives of cyclohexane-1,3-diones can undergo C(sp²)–H bond chlorination. For example, treating a 3-aminocyclohex-2-en-1-one with reagents like BnNMe₃·ICl₂ can introduce a chlorine atom at the C-2 position, creating a precursor for 3-aminophenols. acs.org

Michael Addition: The C-2 anion of the dione can act as a nucleophile in Michael additions to α,β-unsaturated compounds, forming a new carbon-carbon bond and extending the carbon skeleton. scribd.com

These functionalization strategies highlight the utility of the cyclohexane-1,3-dione core as a versatile platform for constructing complex molecular architectures.

Scalability and Process Optimization in the Synthesis of this compound and Its Analogues

The synthesis of this compound and its analogues on a larger scale requires robust and optimized processes that are both efficient and economical. Cyclohexane-1,3-dione derivatives are crucial intermediates for herbicides, pesticides, and pharmaceuticals, making their scalable production a significant area of research in industrial chemistry. google.comgoogle.com

A key challenge in synthesizing these compounds is controlling the reactivity of simple starting materials like acetone to avoid side reactions. organic-chemistry.org A significant advancement in this area is the development of a consecutive Michael-Claisen process. This method allows for the synthesis of cyclohexane-1,3-dione derivatives from acetone and α,β-unsaturated esters. google.comorganic-chemistry.org Process optimization for this reaction involves careful control of conditions:

Temperature Control: Preparing the acetone enolate at low temperatures (–10 °C to 0 °C) is crucial to prevent the violent, uncontrolled reactions that occur at higher temperatures, which lead to complex product mixtures. organic-chemistry.org

Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in either toluene or neat (solvent-free) conditions has proven effective for promoting the desired cyclization. google.comorganic-chemistry.org

This optimized methodology has demonstrated remarkable regioselectivity and has been successfully scaled up to produce gram quantities of the desired product, highlighting its potential for industrial application. organic-chemistry.org The development of such scalable syntheses is vital for the commercial viability of products derived from the cyclohexane-1,3-dione core.

| Parameter | Optimization Strategy | Rationale | Reference |

| Reaction Type | Consecutive Michael-Claisen Cyclization | Provides a one-pot, atom-economical route from simple starting materials. | google.comorganic-chemistry.org |

| Temperature | Low temperature (-10 °C to 0 °C) for enolate formation. | Controls reactivity of acetone, minimizes by-products, and prevents violent reactions. | organic-chemistry.org |

| Base | Sodium Hydride (NaH) | Strong base effectively deprotonates the ketone to initiate the reaction sequence. | google.comorganic-chemistry.org |

| Solvent | Toluene or Neat Conditions | Provides a suitable medium for the reaction and can simplify workup. | google.comorganic-chemistry.org |

| Scalability | Process demonstrated on a multi-gram scale. | Confirms the viability of the method for larger-scale production beyond laboratory research. | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 2 Ethylcyclohexane 1,3 Dione Systems

Reactivity Profile of the 1,3-Dicarbonyl System in 2-Ethylcyclohexane-1,3-dione.

The 1,3-dicarbonyl system is the cornerstone of the reactivity of this compound, influencing both the electrophilicity of the carbonyl carbons and the acidity of the proton at the C2 position.

The carbonyl groups in this compound are susceptible to nucleophilic attack, a characteristic reaction of ketones. However, the reactivity of these carbonyls is modulated by the presence of the adjacent carbonyl group and the ethyl substituent at the C2 position. The proximity of the two carbonyls leads to a significant polarization of the C=O bonds, rendering the carbonyl carbons electrophilic.

Nucleophilic addition to one of the carbonyl groups proceeds via the well-established mechanism where the nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol. Common nucleophiles that can participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions.

The stereochemical outcome of nucleophilic addition to the carbonyl centers of cyclic ketones is often influenced by steric and electronic factors. For instance, the approach of a nucleophile to a cyclohexanone (B45756) ring can occur from either the axial or equatorial face. While specific studies on this compound are not extensively detailed in the literature, general principles suggest that the ethyl group at the C2 position would exert steric hindrance, potentially influencing the trajectory of the incoming nucleophile and favoring attack from the less hindered face.

The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the proton on the C2 carbon, making it an "active methylene" moiety. This enhanced acidity is a hallmark of 1,3-dicarbonyl compounds. acs.org Deprotonation of the C2 position by a suitable base readily generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to many of the condensation and annulation reactions of this compound.

Alkylation reactions at the C2 position are a common transformation for 1,3-dicarbonyl compounds. However, in the case of this compound, this position is already substituted. While direct further alkylation at C2 is not possible, the nucleophilic character of the enolate formed from the deprotonation of the C2 proton is crucial for reactions such as the Michael addition, which initiates the Robinson annulation. libretexts.org

Condensation and Annulation Reactions.

This compound is a valuable substrate in various condensation and annulation reactions, which are powerful methods for the construction of complex cyclic systems.

The Robinson annulation is a classic and widely utilized ring-forming reaction in organic synthesis, and this compound can serve as the nucleophilic component. wikipedia.orgnih.gov This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.com

The mechanism commences with the deprotonation of the active methylene (B1212753) proton at C2 of this compound by a base to form a nucleophilic enolate. This enolate then undergoes a Michael 1,4-conjugate addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. researchgate.net This step results in the formation of a 1,5-dicarbonyl intermediate.

Following the Michael addition, the newly formed 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation. libretexts.org A base abstracts a proton from a carbon alpha to one of the carbonyl groups, generating a new enolate. This enolate then attacks the other carbonyl group within the same molecule, leading to the formation of a six-membered ring and a β-hydroxy ketone. Subsequent dehydration of this aldol adduct yields the final α,β-unsaturated ketone product, a fused bicyclic system.

The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions. Studies on related systems have shown that kinetically controlled reactions often favor the formation of the trans-fused product due to antiperiplanar effects in the final aldol condensation step. wikipedia.org However, the presence of the ethyl group at the C2 position can introduce additional steric considerations that may influence the stereoselectivity of the ring-closing step. Asymmetric synthesis of Robinson annulation products has been achieved using chiral catalysts, such as proline, which can lead to high enantiomeric excesses. wikipedia.org

Table 1: Key Steps in the Robinson Annulation of this compound

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of this compound | Enolate of this compound |

| 2 | Michael Addition to an α,β-unsaturated ketone | 1,5-Dicarbonyl intermediate |

| 3 | Intramolecular Aldol Condensation | β-Hydroxy ketone |

| 4 | Dehydration | α,β-Unsaturated ketone (fused bicyclic product) |

Beyond the Robinson annulation, derivatives of this compound can undergo other intramolecular cyclizations. Molecules containing two carbonyl functionalities have the potential to form rings through intramolecular aldol reactions. libretexts.orgopenstax.orgyoutube.comlibretexts.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.org For a derivative of this compound appropriately functionalized with a second carbonyl group at a suitable distance, base-catalyzed intramolecular aldol condensation can lead to the formation of a new ring. The regioselectivity of such a reaction would be dictated by which enolate is formed and which carbonyl group is attacked, with the formation of the more stable ring system being the predominant pathway.

The Dieckmann condensation, an intramolecular Claisen condensation, is another powerful tool for ring formation. wikipedia.orgyoutube.comopenstax.orglibretexts.org This reaction occurs in molecules containing two ester groups and leads to the formation of a cyclic β-keto ester. uomustansiriyah.edu.iq A derivative of this compound bearing two ester functionalities at appropriate positions could undergo a Dieckmann cyclization in the presence of a strong base to yield a new cyclic structure. The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the other ester group, followed by the elimination of an alkoxide. wikipedia.org

Transition Metal-Catalyzed Transformations of this compound Derivatives.

Transition metal catalysis offers a versatile platform for the functionalization of 1,3-dicarbonyl compounds, including derivatives of this compound. These methods can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-catalyzed α-arylation represents a powerful method for the formation of a bond between the α-carbon of a carbonyl compound and an aromatic ring. organic-chemistry.orgnih.govsemanticscholar.orgnih.gov While the C2 position of this compound is already substituted, derivatization to introduce a reactive site could allow for such transformations. For instance, the enolate of this compound could potentially participate in palladium-catalyzed cross-coupling reactions with aryl halides.

Rhodium-catalyzed C-H activation is an emerging and efficient strategy for the direct functionalization of C-H bonds. nih.govnih.govrsc.orgrsc.orgorganic-chemistry.org While specific applications to this compound are not extensively documented, the principles of directed C-H activation could be applied to its derivatives. By incorporating a directing group onto the this compound scaffold, it might be possible to achieve site-selective C-H functionalization, opening up new avenues for the synthesis of complex molecules.

Copper-catalyzed coupling reactions, such as the Ullmann condensation and Chan-Lam-Evans coupling, have a long history in organic synthesis. tcichemicals.com These reactions are effective for the formation of carbon-heteroatom bonds. researchgate.net The enolate of this compound or its derivatives could potentially serve as nucleophiles in copper-catalyzed cross-coupling reactions with various electrophiles. Furthermore, copper complexes of 1,3-dione derivatives have been investigated as catalysts in oxidation reactions. mdpi.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, could also be employed to modify derivatives of this compound that have been functionalized with an azide (B81097) or alkyne group. rsc.org

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound Derivatives

| Metal | Reaction Type | Potential Application |

| Palladium | α-Arylation | Formation of C-aryl bonds at a reactive site. |

| Rhodium | C-H Activation | Site-selective functionalization of C-H bonds. |

| Copper | Cross-Coupling | Formation of C-C and C-heteroatom bonds. |

Mechanistic Studies of Dirhodium(II)-Catalyzed O-H and C-H Insertion Reactions.rsc.org

Dirhodium(II) catalysts are renowned for their ability to activate diazo compounds, generating rhodium carbenoid intermediates that can undergo a variety of subsequent reactions, including insertions into O-H and C-H bonds. In the case of 1,3-diones like this compound, the presence of both an enolizable proton (O-H) and activated C-H bonds presents a competitive reaction landscape.

Computational studies, specifically using Density Functional Theory (DFT), have provided significant insights into the mechanisms of these competitive insertion reactions for analogous systems such as 2-methylcyclohexane-1,3-dione (B75653). rsc.org These studies reveal that the reaction can proceed through different pathways, and the presence of cocatalysts, such as water molecules, can play a crucial role.

The prevailing mechanism involves the formation of an α-imino rhodium(II) carbenoid, which then interacts with the 1,3-dione substrate. The calculations indicate that a concerted process, involving C-N bond formation and a hydrogen shift, is the rate-determining step. rsc.org It has been discovered that water molecules can significantly enhance the activity of the dirhodium(II) catalyst, lowering the activation energy barrier for the insertion reaction. rsc.org

The competition between O-H insertion and C-H insertion is a key aspect of these mechanistic studies. The enolic O-H bond is often more acidic and sterically accessible, suggesting a kinetic preference for O-H insertion. However, the specific substitution on the cyclohexane (B81311) ring and the nature of the dirhodium catalyst's ligands can influence the trajectory of the reaction, sometimes favoring C-H insertion.

Factors Governing Chemoselectivity in Catalytic Reactions (Steric, Electronic, and Distortion Effects).rsc.org

The chemoselectivity of dirhodium(II)-catalyzed reactions involving 2-substituted-1,3-cyclohexanediones is a delicate interplay of several factors. Understanding these factors is critical for directing the reaction towards a desired product, be it O-H insertion, C-H insertion, or other potential pathways like cyclopropanation.

Steric Effects: The steric bulk of both the substrate and the ligands on the dirhodium(II) catalyst significantly influences chemoselectivity. In the case of this compound, the ethyl group at the C2 position introduces steric hindrance that can disfavor reactions at the adjacent C-H bonds. Similarly, bulky ligands on the dirhodium catalyst can create a chiral pocket that dictates the orientation of the approaching substrate, thereby controlling which bond is most accessible for insertion.

Electronic Effects: The electronic properties of the substrate and the rhodium carbenoid are also paramount. The electron-withdrawing nature of the two carbonyl groups in the dione (B5365651) ring acidifies the protons at the C2 position and the enolic proton, making them susceptible to reaction. The electrophilicity of the rhodium carbenoid, which is modulated by the electronic nature of the ligands on the dirhodium catalyst, will also determine its reactivity and selectivity. More electrophilic carbenoids will generally be more reactive but potentially less selective.

Table 1: Factors Influencing Chemoselectivity in Dirhodium(II)-Catalyzed Reactions of 2-Substituted Cyclohexane-1,3-diones

| Factor | Description | Impact on Selectivity |

| Steric Hindrance | Spatial bulk of substituents on the substrate and catalyst ligands. | Can block certain reaction sites, favoring insertion at less hindered positions. Bulky ligands can create specific chiral environments, enhancing stereoselectivity. |

| Electronic Properties | Electron-donating or -withdrawing nature of substituents and ligands. | Modulates the reactivity of the rhodium carbenoid and the acidity of substrate protons, influencing the competition between O-H and C-H insertion. |

| Substrate Distortion | Energy required to deform the substrate into the transition state geometry. | A more rigid substrate will have a higher distortion energy, potentially disfavoring certain reaction pathways. |

| Interaction Energy | The strength of the interaction between the substrate and the catalyst in the transition state. | A stronger interaction can lower the activation energy for a specific pathway, thus enhancing its selectivity. |

Electrochemical Reactivity of 2-Substituted Cyclohexane-1,3-diones.researchgate.net

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for the transformation of organic molecules. The electrochemical reactivity of 2-substituted cyclohexane-1,3-diones is of particular interest for the synthesis of valuable functionalized cyclohexanone and cyclohexanol (B46403) derivatives.

Electrochemical Reduction Pathways to Functionalized Cyclohexanones and Alcohols.researchgate.net

The electrochemical reduction of 2-substituted cyclohexane-1,3-diones, such as the analogous 2-methylcyclohexane-1,3-dione, has been investigated. researchgate.net These studies provide a framework for understanding the likely reduction pathways for this compound. The reduction typically occurs at one of the carbonyl groups to yield a hydroxyl group.

The primary product of the galvanostatic reduction of 2-methylcyclohexane-1,3-dione in a basic medium is 3-hydroxy-2-methylcyclohexanone, obtained in good yield. researchgate.net This suggests a selective reduction of one carbonyl group while the other remains intact. The reaction proceeds via the transfer of electrons from the cathode to the dione, followed by protonation.

The pH of the medium is a critical parameter in determining the reaction outcome. In basic conditions, the formation of the corresponding alcohol is favored. researchgate.net In contrast, acidic conditions could potentially lead to pinacol (B44631) coupling products. The choice of electrode material also plays a significant role in the efficiency and selectivity of the reduction. Stainless steel has been shown to be an effective cathode for the reduction of 2-methylcyclohexane-1,3-dione. researchgate.net

For this compound, a similar pathway is expected, leading to the formation of 2-ethyl-3-hydroxycyclohexanone. Further reduction under more forcing conditions could potentially lead to the corresponding diol, 2-ethylcyclohexane-1,3-diol.

Environmental and Economic Considerations in Electrosynthesis.researchgate.net

Electrosynthesis is increasingly recognized for its environmental and economic advantages over conventional chemical processes. These benefits are directly applicable to the electrochemical reduction of this compound.

Environmental Considerations:

Reduced Waste: Electrosynthesis often avoids the use of stoichiometric chemical reducing agents, such as metal hydrides, which generate significant amounts of waste. The primary reagent is the electron, which is a clean reagent.

Milder Conditions: Electrochemical reactions can often be carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the risks associated with high-pressure and high-temperature reactions. researchgate.net

Renewable Energy: The electricity used for electrosynthesis can be sourced from renewable resources like solar or wind power, further minimizing the carbon footprint of the process.

Economic Considerations:

Cost-Effective Reagents: The use of electricity as a reagent can be more cost-effective than expensive chemical reagents, especially on a large scale.

Process Simplification: Electrosynthesis can sometimes simplify downstream processing, as the separation of byproducts from stoichiometric reagents is not required.

High Selectivity: The ability to precisely control the electrode potential allows for high selectivity, maximizing the yield of the desired product and minimizing the formation of side products, which can reduce purification costs. researchgate.net

Table 2: Comparison of Electrochemical and Conventional Reduction of 2-Substituted Cyclohexane-1,3-diones

| Feature | Electrochemical Reduction | Conventional Chemical Reduction |

| Reducing Agent | Electrons (from electricity) | Chemical reagents (e.g., NaBH₄, LiAlH₄) |

| Byproducts | Minimal, often just H₂ from solvent | Stoichiometric amounts of inorganic salts |

| Reaction Conditions | Often ambient temperature and pressure | Can require cryogenic or elevated temperatures |

| Selectivity Control | High, via control of electrode potential | Can be lower, may require protecting groups |

| Environmental Impact | Lower, especially with renewable energy | Higher, due to reagent use and waste |

| Economic Viability | Potentially higher on a large scale due to cheaper "reagent" | Can be high due to the cost of reducing agents |

Rearrangements and Cycloaddition Chemistry of this compound Frameworks.researchgate.netwikipedia.org

The this compound framework is a versatile building block in organic synthesis, capable of undergoing various rearrangement and cycloaddition reactions to construct more complex molecular architectures.

The enol form of this compound possesses both nucleophilic and electrophilic character, making it a suitable partner in a range of cycloaddition reactions. One of the most significant classes of cycloadditions for such systems is the 1,3-dipolar cycloaddition. wikipedia.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the dione or a derivative) to form a five-membered heterocyclic ring. For instance, the enone moiety within the dione framework can act as a dipolarophile for nitrile oxides or azides, leading to the formation of isoxazoline (B3343090) or triazoline rings, respectively.

Furthermore, the dione can be a precursor to other reactive intermediates that can participate in cycloadditions. For example, under thermal or photochemical conditions, it could potentially undergo rearrangements to form ketenes or other reactive species that can then engage in [2+2] or [4+2] cycloadditions.

Rearrangement reactions of the this compound framework can be triggered by various reagents or conditions. Acid- or base-catalyzed rearrangements can lead to ring contraction or expansion, depending on the specific substrate and reaction conditions. For example, treatment with certain acylating agents can lead to the formation of intermediate enol esters, which can then undergo rearrangements. researchgate.net

The reactivity of the dione framework in these transformations provides access to a diverse range of carbocyclic and heterocyclic compounds, highlighting the synthetic utility of this compound as a versatile synthetic intermediate.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation of 2 Ethylcyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the dynamic equilibrium between the tautomeric forms of 2-ethylcyclohexane-1,3-dione. Like other 1,3-cyclohexanediones, this compound exists as an equilibrium mixture of its diketo form and its more stable keto-enol form. researchgate.netcdnsciencepub.com The position of this equilibrium is significantly influenced by the solvent, with different solvents stabilizing one tautomer over the other. researchgate.net

The keto-enol tautomerism involves the migration of a proton and a shift in electron density, resulting in two distinct chemical species that can be observed by NMR, provided the rate of interconversion is slow on the NMR timescale. nanalysis.com

Diketo form : In this tautomer, the cyclohexane (B81311) ring contains two carbonyl groups (C=O) at positions 1 and 3. The molecule is conformationally flexible, and its protons and carbons have characteristic chemical shifts.

Keto-enol form : This tautomer features one carbonyl group and one enolic hydroxyl group (C=C-OH). The formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen creates a stable six-membered ring, which significantly affects the chemical shifts of the involved atoms. The enol form is generally more stable for 1,3-cyclohexanediones. researchgate.net

¹H NMR Spectroscopy: Proton NMR spectra provide quantitative information about the tautomeric ratio through the integration of signals unique to each form. nanalysis.com For this compound, the spectrum would show distinct signals for the ethyl group (-CH₂CH₃) and the methylene (B1212753) protons of the cyclohexane ring.

Ethyl Group : A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

Cyclohexane Ring Protons : The chemical shifts of the ring protons at C4, C5, and C6 differ between the diketo and keto-enol forms. In the enol form, the rapid intramolecular proton exchange between the two oxygen atoms can make the two CH₂ groups adjacent to the dione (B5365651) system appear equivalent on the NMR timescale, sometimes resulting in a broad singlet. nanalysis.com

Enolic Proton : The proton of the hydroxyl group in the enol tautomer is highly deshielded due to intramolecular hydrogen bonding and appears far downfield.

¹³C NMR Spectroscopy: Carbon NMR provides clear evidence of the tautomeric state through the chemical shifts of the carbonyl and olefinic carbons.

Diketo Form : Two distinct carbonyl carbon signals would be expected in the range of 200-210 ppm.

Keto-enol Form : The spectrum would show one carbonyl carbon signal (around 190-200 ppm), and two olefinic carbon signals (one quaternary and one carbonyl-adjacent) for the C=C double bond.

The following table presents illustrative ¹³C NMR chemical shift data for the parent compound, cyclohexane-1,3-dione, in its predominant enol form, which serves as a model for understanding the spectra of its 2-ethyl derivative.

| Carbon Atom | Tautomer | Predicted Chemical Shift (ppm) |

| C1, C3 | Enol | 191.0 |

| C2 | Enol | 101.5 |

| C4, C6 | Enol | 37.0 |

| C5 | Enol | 21.5 |

Infrared (IR) Spectroscopy for Probing Functional Group Environments and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and probing the strength of intermolecular interactions, such as hydrogen bonding. For this compound, the IR spectrum provides a clear distinction between the diketo and the intramolecularly hydrogen-bonded keto-enol tautomer. researchgate.net

The vibrational frequencies of the carbonyl groups are particularly sensitive to their chemical environment.

Diketo Form : This form would exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹.

Keto-enol Form : The presence of conjugation and strong intramolecular hydrogen bonding in the enol form significantly lowers the C=O stretching frequency. This results in a strong absorption band at a lower wavenumber, often around 1600-1640 cm⁻¹. Additionally, a C=C stretching vibration appears around 1550-1580 cm⁻¹. A very broad and strong absorption band for the O-H stretch of the hydrogen-bonded enolic hydroxyl group is also characteristic, appearing in the 2500-3200 cm⁻¹ region.

The table below summarizes the characteristic IR absorption frequencies expected for the functional groups in the tautomeric forms of this compound.

| Functional Group | Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | Diketo | 1700 - 1725 | Strong |

| C=O (H-bonded) | Stretch | Keto-enol | 1600 - 1640 | Strong |

| C=C | Stretch | Keto-enol | 1550 - 1580 | Medium |

| O-H (H-bonded) | Stretch | Keto-enol | 2500 - 3200 | Strong, Broad |

| C-H (sp³) | Stretch | Both | 2850 - 3000 | Medium-Strong |

Integrated Chromatographic and Spectroscopic Methods for Complex Reaction Mixture Analysis

In the context of organic synthesis, reactions often yield complex mixtures containing the desired product, starting materials, intermediates, and byproducts. researchgate.netnih.gov Integrated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential for analyzing such mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In a typical GC-MS analysis, the components of a reaction mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

Separation : The GC provides a chromatogram, where each peak corresponds to a different compound in the mixture. The retention time of the peak for this compound can be used for its identification when compared against a known standard.

Identification : The mass spectrum of each peak provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structural identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the ethyl group or other parts of the ring structure.

This integrated approach allows for the simultaneous separation and identification of multiple components in a single analysis, making it an invaluable tool for monitoring reaction progress, identifying impurities, and confirming the structure of the final product in the synthesis of this compound and its derivatives.

Advanced Applications of 2 Ethylcyclohexane 1,3 Dione in Complex Organic Synthesis

Strategic Building Blocks in Natural Product Synthesis

The cyclohexane-1,3-dione framework is a common motif in numerous natural products, and the introduction of an ethyl group at the 2-position provides a valuable handle for further functionalization and stereochemical control. This has positioned 2-ethylcyclohexane-1,3-dione as a key starting material in the total synthesis of various biologically active molecules.

One of the most significant applications of 2-substituted cyclohexane-1,3-diones is in the synthesis of the Wieland-Miescher ketone and its analogues. The Wieland-Miescher ketone is a fundamental building block in the synthesis of steroids and terpenes, providing the characteristic AB-ring system of these natural products. wikipedia.orgchemeurope.com The classical synthesis of the Wieland-Miescher ketone involves a Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. wikipedia.orgnih.gov

By analogy, this compound can be employed to generate ethyl-substituted Wieland-Miescher ketone analogues. These analogues are of significant interest as they can lead to the synthesis of novel steroids and terpenes with potentially modified biological activities. The general reaction scheme is depicted below:

The resulting ethyl-substituted bicyclic system can then be elaborated through a variety of well-established synthetic transformations to construct the complete steroidal or terpenoid framework. The presence of the ethyl group can influence the stereochemical outcome of subsequent reactions, offering a pathway to diastereomerically enriched or novel stereoisomers of complex natural products.

2,5-Dialkylcyclohexane-1,3-diones have been identified as a class of natural products themselves, with examples such as the chiloglottones, which are involved in the pollination of certain orchids. nih.gov These compounds, including derivatives with a 2-ethyl substituent, are believed to be biosynthesized from fatty acid precursors, suggesting a polyketide-type pathway. nih.gov This natural occurrence underscores the relevance of this compound as a precursor for the laboratory synthesis of such cyclohexanoid natural products.

In synthetic endeavors, this compound can serve as a starting point for the construction of more complex polyketide-like structures. nih.govnih.govsyr.edu The dione (B5365651) functionality allows for sequential alkylation and acylation reactions to build up the carbon skeleton, mimicking the iterative condensations in polyketide biosynthesis.

| Natural Product Class | Precursor | Key Reaction Type | Resulting Scaffold |

| Steroids | This compound | Robinson Annulation | Ethyl-substituted AB-ring system |

| Terpenes | This compound | Robinson Annulation | Ethyl-substituted bicyclic core |

| Polyketides | This compound | Alkylation/Acylation | Substituted cyclohexanoid structures |

| Chiloglottone Analogues | This compound | Alkylation | 2,5-Dialkylcyclohexane-1,3-diones |

Construction of Diverse Heterocyclic Ring Systems

The reactivity of the 1,3-dicarbonyl moiety in this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The ability to react with both binucleophiles and bielectrophiles opens up numerous avenues for the construction of oxygen, nitrogen, and sulfur-containing rings.

Cyclohexane-1,3-diones are widely used in the synthesis of oxygen-containing heterocycles such as chromenes and xanthones. dntb.gov.ua These reactions typically proceed through condensation of the dione with a suitable phenolic precursor. For instance, the Pechmann condensation and related reactions can be employed to construct the chromenone or xanthone (B1684191) core. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity patterns of cyclohexane-1,3-diones suggest its applicability in these transformations. The ethyl group at the 2-position would be retained in the final heterocyclic product, providing a point of substitution for further diversification.

A general representation of the synthesis of a xanthone derivative is shown below:

The versatility of this compound extends to the synthesis of nitrogen and sulfur-containing heterocycles. organic-chemistry.orgchalmers.sedigitellinc.comorganic-chemistry.orgarkat-usa.org Condensation reactions with nitrogen-based nucleophiles such as ammonia, primary amines, and hydrazines can lead to the formation of various nitrogenous heterocycles, including quinolines and acridines. researchgate.netnih.gov

Similarly, reactions with sulfur-containing reagents can be employed to construct sulfur heterocycles. For example, the Gewald reaction, which involves the condensation of a ketone, a cyano-containing active methylene (B1212753) compound, and elemental sulfur, can be adapted to use this compound as the ketone component, leading to substituted thiophenes. Furthermore, reactions with reagents like phosphorus pentasulfide can be used to introduce sulfur into the ring system. nih.gov

| Heterocycle Class | Reagents | Potential Products from this compound |

| Oxygen-Containing | ||

| Chromenes | Salicylaldehydes | Ethyl-substituted tetrahydrochromenones |

| Xanthones | Salicylic acids | Ethyl-substituted tetrahydroxanthones |

| Nitrogen-Containing | ||

| Quinolines | Anilines, Aldehydes | Ethyl-substituted tetrahydroquinolines |

| Acridines | Anilines, Formaldehyde | Ethyl-substituted octahydroacridinediones |

| Sulfur-Containing | ||

| Thiophenes | Cyanomethylene reagents, Sulfur | Ethyl-substituted tetrahydrobenzothiophenes |

| Thiazoles | Thiourea, Halogens | Ethyl-substituted tetrahydrobenzothiazoles |

Enantioselective Synthesis and Chiral Induction Utilizing this compound Precursors

The prochiral nature of this compound and its derivatives makes them attractive substrates for enantioselective transformations. The development of organocatalysis and chiral metal complexes has enabled the asymmetric synthesis of complex molecules from simple achiral precursors like cyclohexane-1,3-diones. nih.govnih.gov

While there is a wealth of information on the enantioselective synthesis of chiral cyclohexane-1,3-diones, the use of achiral this compound as a starting material in reactions that generate new stereocenters is a growing area of interest. Chiral catalysts can differentiate between the two enantiotopic carbonyl groups of the dione, leading to the formation of enantioenriched products.

For instance, proline-catalyzed intramolecular aldol (B89426) reactions of triketones derived from cyclohexane-1,3-diones have been shown to proceed with high enantioselectivity. wikipedia.org This principle can be extended to intermolecular reactions where this compound acts as the nucleophile. A chiral catalyst, such as a chiral amine or a chiral phosphoric acid, can facilitate the enantioselective addition of the dione to an electrophile, thereby creating a new stereocenter with high enantiomeric excess.

The ethyl group at the 2-position can play a crucial role in these transformations by influencing the binding of the substrate to the chiral catalyst and by sterically directing the approach of the electrophile. This can lead to enhanced stereoselectivity compared to the unsubstituted cyclohexane-1,3-dione.

The table below summarizes potential enantioselective reactions involving this compound precursors.

| Reaction Type | Chiral Catalyst | Electrophile | Potential Chiral Product |

| Michael Addition | Chiral Amine (e.g., Proline derivative) | α,β-Unsaturated Aldehyde/Ketone | Enantioenriched Michael adduct |

| Aldol Reaction | Chiral Proline | Aldehyde | Enantioenriched β-hydroxy dione |

| Mannich Reaction | Chiral Phosphoric Acid | Imine | Enantioenriched β-amino dione |

Synthesis of Functionally Enriched Organic Molecules for Targeted Research Applications

This compound serves as a versatile and crucial building block in the multi-step synthesis of complex organic molecules that are of significant interest in medicinal chemistry and natural product research. Its inherent reactivity, characterized by the presence of two carbonyl groups and an acidic α-proton, allows for a variety of chemical transformations, making it an ideal starting material for constructing intricate molecular architectures. Researchers have successfully employed this compound to forge key intermediates destined for the synthesis of hormonally active steroids and complex diterpenoid alkaloids.

One of the prominent applications of this compound is in the construction of steroidal frameworks. Specifically, it has been utilized as a key component in the synthesis of 13-alkyl-gon-4-ones, which are compounds with hormonal activity. researchgate.net The synthesis involves a Michael-type condensation reaction followed by an intramolecular aldol condensation and cyclodehydration, a sequence often referred to as Robinson annulation. In this process, this compound reacts with a suitable Michael acceptor to build the polycyclic steroid core.

A specific example is the reaction of this compound with a mixture of 1-diethylamino-6-m-methoxyphenylhexan-3-one and 6-m-methoxyphenylhex-1-en-3-one. researchgate.net This reaction, carried out in the presence of pyridine (B92270) in refluxing benzene, directly leads to the formation of a key tricyclic intermediate, which is a precursor to the final gonane (B1236691) steroid. This strategic use of this compound allows for the direct introduction of the ethyl group at the C-13 position of the steroid, a common feature in many synthetic hormones.

Table 1: Synthesis of a Steroid Precursor using this compound

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Application of Product |

|---|---|---|---|---|

| This compound | 1-diethylamino-6-m-methoxyphenylhexan-3-one and 6-m-methoxyphenylhex-1-en-3-one | Pyridine, Benzene, Reflux, 15 hours | Tricyclic steroid precursor | Intermediate for the synthesis of 13-alkyl-gon-4-ones (hormonal compounds) researchgate.net |

Furthermore, this compound has been identified as a critical starting material in the proposed total synthesis of complex and biologically active diterpene alkaloids, such as Atropurpuran and the Arcutines. In these synthetic strategies, the dione serves as a foundational scaffold upon which the intricate polycyclic core of the natural products is constructed. The synthetic design leverages the dione's functionality to introduce key stereocenters and build up the complex ring systems characteristic of these molecules. While detailed step-by-step pathways from this compound for the complete synthesis of these natural products are part of ongoing research, its role as a key intermediate is well-established in synthetic blueprints.

The versatility of this compound also extends to the synthesis of various heterocyclic and spirocyclic compounds, which are prominent motifs in many biologically active molecules. The dicarbonyl functionality allows for condensation reactions with a variety of dinucleophiles, such as hydrazines, ureas, and amidines, to form a wide range of fused and spiro-heterocyclic systems. For instance, the reaction of 2-substituted cyclohexane-1,3-diones with aldehydes and amines can lead to the formation of acridine (B1665455) and quinoline (B57606) derivatives, which are known for their diverse pharmacological properties.

Future Perspectives and Emerging Research Avenues for 2 Ethylcyclohexane 1,3 Dione Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is increasingly focusing on green chemistry principles, and the synthesis of 2-Ethylcyclohexane-1,3-dione is no exception. Future research will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign and maximize the incorporation of all starting materials into the final product, a concept known as atom economy.

Furthermore, there is a growing interest in utilizing bio-based starting materials. Research into the synthesis of related cyclic diketones, such as cyclopentane-1,3-dione, from hemicellulosic feedstock highlights a potential future direction. rsc.orgmaastrichtuniversity.nl Adapting such bio-based routes for the synthesis of this compound could significantly reduce the reliance on petrochemical precursors, aligning with the goals of a circular economy.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| One-Pot Reactions | Reduced purification steps, improved atom economy, less solvent waste. | Optimization for this compound, milder reaction conditions. |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, increased sustainability. rsc.orgmaastrichtuniversity.nl | Development of synthetic pathways from renewable resources. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be instrumental in advancing the chemistry of this compound. The focus will be on catalysts that offer high selectivity, efficiency, and can operate under mild, environmentally friendly conditions.

The use of transition metal catalysts, such as copper, has shown promise in promoting greener and more efficient reactions for a variety of organic transformations. mdpi.com Future research could explore the application of such catalysts in the synthesis of this compound, potentially enabling new reaction pathways with improved yields and selectivities. For instance, developing catalytic systems for the direct C-H functionalization of the cyclohexane (B81311) ring could provide more direct and atom-economical routes to substituted derivatives.

Moreover, the design and application of organocatalysts are expected to gain further traction. These metal-free catalysts can offer unique reactivity and selectivity profiles and are often more environmentally benign than their metal-based counterparts. Exploring the use of chiral organocatalysts could also open up avenues for the enantioselective synthesis of this compound derivatives, which is crucial for pharmaceutical applications.

| Catalyst Type | Potential Benefits | Research Direction |

| Transition Metal Catalysts | High efficiency, potential for novel transformations. mdpi.com | Development of catalysts for direct C-H functionalization. |

| Organocatalysts | Environmentally benign, unique selectivity. | Exploration of enantioselective synthesis of derivatives. |

Integration of Machine Learning and Computational Chemistry for Predictive Synthesis and Reactivity

The synergy between computational chemistry and machine learning is set to revolutionize the field of chemical synthesis. nih.govresearchgate.net These powerful tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes, thereby accelerating the pace of research and development.

Computational chemistry, through methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. researchgate.net This understanding can be used to predict its behavior in different chemical environments and to design more effective synthetic strategies. For example, computational studies can help in elucidating reaction mechanisms and identifying the factors that control selectivity, guiding the rational design of new catalysts and reagents. mtak.hu

Machine learning algorithms, trained on large datasets of chemical reactions, can learn complex patterns and make accurate predictions about the outcomes of new reactions. nih.govresearchgate.net In the context of this compound, machine learning models could be developed to predict optimal reaction conditions (e.g., temperature, solvent, catalyst) for its synthesis or to identify potential side reactions. This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. The integration of these computational approaches holds the key to unlocking new synthetic possibilities and a deeper understanding of the chemical behavior of this compound.

| Computational Approach | Application | Impact |

| Computational Chemistry (e.g., DFT) | Elucidating reaction mechanisms, predicting reactivity. researchgate.net | Rational design of catalysts and synthetic routes. |

| Machine Learning | Predicting reaction outcomes, optimizing conditions. nih.govresearchgate.net | Accelerated discovery and development of new syntheses. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-substituted cyclohexane-1,3-dione derivatives, such as 2-ethylcyclohexane-1,3-dione?

- Methodological Answer : A standard approach involves reacting cyclohexane-1,3-dione with ethyl orthoformate in acetic acid to form intermediates like 2-(ethoxymethylene)cyclohexane-1,3-dione. Subsequent reactions with aromatic amines (e.g., aniline derivatives) yield 2-(aminomethylene)cyclohexane-1,3-dione derivatives. Structural confirmation is achieved via IR, , and mass spectrometry .

Q. How are cyclohexane-1,3-dione derivatives characterized for structural and functional validation?

- Methodological Answer : Key techniques include:

- Spectroscopy : IR for carbonyl stretching (~1663 cm), for alkyl/amine proton environments (e.g., singlet at δ 0.96 ppm for methyl groups) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 195 for dimethyl derivatives) and fragmentation patterns .

- Elemental Analysis : Validation of C, H, and N content (e.g., C: 67.32%, H: 9.05%, N: 7.46%) .

Q. What role do β-diketone functionalities play in the reactivity of this compound?

- Methodological Answer : The β-diketone moiety enables keto-enol tautomerism, facilitating nucleophilic additions and cyclization reactions. For example, reactions with sulfur and malononitrile under Gewald’s conditions yield thiophene derivatives (e.g., 6,7-dihydrobenzo[b]thiophenes). These reactions are optimized in refluxing ethanol or xylene .

Advanced Research Questions

Q. How can computational methods elucidate the binding interactions of cyclohexane-1,3-dione derivatives with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking simulations are used to predict binding affinities and modes. For example, X-ray crystallography data (e.g., CCDC entry 1,839,026) provide structural inputs for docking studies. Molecular dynamics simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD values <2.0 Å indicating robust binding .

Q. What strategies resolve contradictions in data when cyclohexane-1,3-dione derivatives exhibit unexpected biological activity?

- Methodological Answer :

- Hypothesis Testing : Compare enzyme inhibition assays (e.g., Fe-chelation in herbicide studies) with computational predictions .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., 2-amino-4-methylsulfonylbenzoic acid from bacterial metabolism of mesotrione) to rule out off-target effects .

- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., C–C bond lengths in diketone cores) .

Q. How do heterocyclization reactions of this compound derivatives expand their pharmacological potential?

- Methodological Answer :

- Thiophene Synthesis : React with elemental sulfur and cyanoacetates (Gewald’s method) to form 6,7-dihydrobenzo[b]thiophenes, which are screened for kinase inhibition or anticancer activity .

- Mechanistic Insights : Monitor reaction progress via TLC and to optimize conditions (e.g., 2 h reflux in xylene for 71% yield of dimethylamino derivatives) .

Q. What experimental precautions are critical when handling cyclohexane-1,3-dione derivatives in high-temperature reactions?

- Methodological Answer :

- Safety Protocols : Use BS-approved fume hoods, NIOSH P95 respirators, and EN374-certified gloves to mitigate exposure to vapors (e.g., flash point 18.9°C for cyclohexa-1,3-diene analogs) .

- Stability Testing : Avoid strong acids/bases to prevent decomposition; store under inert gas (N) at –20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.